N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Purity HPLC Quality Control

Traditional chlorophosphoramidate methods for PMO synthesis give yields as low as 45% and require unstable 5'-chloro monomers. This N6-benzoyl-protected morpholino adenosine phosphoramidite eliminates these limitations, enabling high-yield coupling on standard automated synthesizers. • Delivers exceptional overall yields in PMO and chimeric (PMO-DNA, PMO-TMO) synthesis • N6-Bz protection prevents base damage; ≥98% purity minimizes N-1/N-2 truncations • Fully compatible with automated DNA/RNA synthesizer platforms for seamless scale-up

Molecular Formula C47H53N8O6P
Molecular Weight 856.9 g/mol
Cat. No. B12379274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
Molecular FormulaC47H53N8O6P
Molecular Weight856.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C47H53N8O6P/c1-33(2)55(34(3)4)62(59-27-13-26-48)60-30-41-28-53(29-42(61-41)54-32-51-43-44(49-31-50-45(43)54)52-46(56)35-14-9-7-10-15-35)47(36-16-11-8-12-17-36,37-18-22-39(57-5)23-19-37)38-20-24-40(58-6)25-21-38/h7-12,14-25,31-34,41-42H,13,27-30H2,1-6H3,(H,49,50,52,56)/t41-,42+,62?/m0/s1
InChIKeyAPHRFQSEDLNNCJ-VUNVOEFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: Core Specifications & Procurement


N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite (C47H53N8O6P, MW 856.95) is a specialized phosphoramidite monomer employed as a key building block in the solid-phase synthesis of morpholino oligonucleotides (PMOs) . As a protected morpholino adenosine analog, it incorporates a 5'-O-(4,4'-dimethoxytrityl) (DMTr) protecting group for controlled chain elongation, an N6-benzoyl group to protect the exocyclic amine, and a 5'-O-phosphoramidite moiety (with cyanoethyl and diisopropylamino groups) for activation and coupling. This compound is engineered to be compatible with standard automated DNA/RNA synthesizer platforms, enabling the streamlined production of phosphorodiamidate morpholino oligomers (PMOs) and related chimeric structures [1].

N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: Generic Substitution Risks


Unlike the more established but low-yielding chlorophosphoramidate chemistry, which can exhibit recovered yields as low as 45% for simple dimers and requires unstable 5'-chloro-phosphoroamidate monomers, the use of a phosphoramidite building block with N6-benzoyl protection is essential for achieving robust, high-yielding, and automated synthesis of PMOs [1]. Substituting this specific monomer with a generic or inappropriately protected analog—such as those relying on isobutyryl (iBu) protection for adenine or alternative 5'-O-protecting groups—introduces significant risk. Incompatible protecting groups can lead to incomplete deprotection, lower coupling efficiencies, or increased side reactions, directly undermining the yield and purity of the final oligonucleotide and rendering procurement of the correct monomer a critical quality control decision [2].

N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: Differentiation Evidence


Purity Comparison vs. Vendor-Benchmarked Morpholino Amidites

The target compound, N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, is offered by multiple specialty vendors with a minimum certified purity specification of ≥98% (typically by HPLC) . In contrast, a broader search of commercial morpholino amidite monomers (including those with alternative protecting groups like N-Trityl) reveals a lower common purity benchmark of 95% . This 3% absolute difference in monomer purity is a quantifiable metric for procurement, directly impacting the overall yield and impurity profile of the synthesized PMO, especially during longer sequences where impurities accumulate exponentially [1].

Purity HPLC Quality Control Procurement

Synthesis Yield: Phosphoramidite vs. Legacy Chlorophosphoramidite

The use of phosphoramidite monomers like N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite enables access to high-yielding automated synthesis platforms. This stands in stark contrast to the legacy Summerton method utilizing chlorophosphoramidate monomers, which reports recovered yields as low as 45% for a dithymidine morpholino dimer due to unstable synthons and inefficient coupling conditions [1]. Even the more recent H-phosphonate approach reports coupling yields of only 77% for dimer formation [2]. While a direct head-to-head yield comparison for this specific compound is not published, its classification as a phosphoramidite positions it within a synthetic paradigm that avoids the fundamental yield-limiting steps of older methodologies, with recent platforms reporting 'exceptional overall yields' for full-length PMOs and chimeras [3].

Synthetic Yield Process Efficiency PMO Synthesis Phosphoramidite Chemistry

N6-Benzoyl Protecting Group vs. Isobutyryl

The selection of the N6-benzoyl (Bz) group over the alternative N6-isobutyryl (iBu) group for adenine protection is a critical differentiation point. While standard DNA/RNA synthesis has long utilized Bz for A, dA, C, and dC, and iBu for G due to its faster deprotection kinetics [1], this compound applies the Bz strategy specifically to the morpholino adenosine scaffold. This choice is not arbitrary; it aligns the compound with the 'standard and more robust scheme' for adenine protection [2]. In the context of morpholino chemistry, which faces unique challenges due to the reactive secondary amine in the growing chain, the use of the more established Bz protecting group on the N6 amine is understood to prevent unwanted side reactions during the coupling cycle, thereby ensuring cleaner and more efficient chain elongation [3].

Protecting Group Deprotection N6-Benzoyl Oligonucleotide Synthesis

N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite: Application Scenarios


Automated High-Throughput Synthesis of Therapeutic PMOs & Chimeras

This monomer is the optimal procurement choice for laboratories and CDMOs seeking to leverage modern, automated DNA/RNA synthesizers for PMO production. Its phosphoramidite chemistry, as opposed to legacy chlorophosphoramidate methods, is a prerequisite for compatibility with these platforms [1]. The resulting high coupling efficiency and ability to produce full-length PMOs and diverse chimeras (PMO-DNA, PMO-TMO) in 'exceptional overall yields' [1] directly address the long-standing bottleneck in PMO synthesis, accelerating therapeutic discovery and development timelines.

High-Purity PMOs for In Vitro & In Vivo Studies

For research groups investigating gene function or validating antisense therapeutics where off-target effects must be minimized, the high certified purity (≥98%) of this monomer is a non-negotiable requirement . Procuring a lower-purity analog introduces cumulative impurities that can lead to N-1 and N-2 truncations, confounding biological results and requiring extensive and costly downstream purification. The use of this high-purity building block ensures that the final PMO is of the highest possible quality, enabling more reproducible and interpretable data in sensitive assays such as splice-switching or RNase H1 activation studies [2].

Streamlined Morpholino Synthesis with Robust Protecting Group

For chemists establishing new PMO synthesis protocols or scaling up production, the predictable and standardized behavior of the N6-benzoyl protecting group on the adenine base is a key advantage. By avoiding less common protecting groups like isobutyryl (iBu) on adenine, which is typically reserved for guanine and requires harsher deprotection conditions, this monomer minimizes the risk of side reactions and base damage during the synthesis cycle [3]. This translates to a more robust and reliable synthetic process, reducing the number of failed runs and simplifying overall workflow optimization.

Core Building Block for Advanced Morpholino Architectures

This specific adenosine monomer is an essential component for constructing next-generation oligonucleotide architectures, such as the 2-5A-morphants reported by Chen et al. [4]. The successful synthesis of such complex chimeras, which combine a PMO with a catalytically active 2-5A tetramer, relies on the ability to incorporate a morpholino adenosine unit with precise stereochemistry and high fidelity. Procurement of this specific, protected monomer is thus a foundational step for researchers exploring innovative antisense and catalytic oligonucleotide designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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